1,4-Dibromo-2,5-ditert-butylbenzene
Overview
Description
1,4-Dibromo-2,5-ditert-butylbenzene is an organic compound with the molecular formula C14H20Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two tert-butyl groups are substituted at the 2 and 5 positions. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,5-ditert-butylbenzene can be synthesized through the bromination of 2,5-ditert-butylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors with precise temperature and pressure control to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,5-ditert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include hydrocarbons such as 2,5-ditert-butylbenzene.
Scientific Research Applications
1,4-Dibromo-2,5-ditert-butylbenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of polymers and other advanced materials.
Pharmaceutical Research: The compound is studied for its potential use in drug development and medicinal chemistry.
Catalysis: It is used as a precursor in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-ditert-butylbenzene involves its ability to undergo substitution, oxidation, and reduction reactions. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. In oxidation and reduction reactions, the compound can be transformed into different derivatives, which can interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but with methyl groups instead of tert-butyl groups.
1,4-Dibromo-2,5-difluorobenzene: Similar in structure but with fluorine atoms instead of tert-butyl groups.
1,4-Dibromo-2,5-dimethoxybenzene: Similar in structure but with methoxy groups instead of tert-butyl groups.
Uniqueness
1,4-Dibromo-2,5-ditert-butylbenzene is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and stability to the molecule. This makes it less reactive compared to its analogs with smaller substituents, allowing for selective reactions and applications in various fields.
Properties
IUPAC Name |
1,4-dibromo-2,5-ditert-butylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRONMIVHPIBNGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1Br)C(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364854 | |
Record name | 1,4-dibromo-2,5-ditert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22875-47-4 | |
Record name | 1,4-dibromo-2,5-ditert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-DIBROMO-2,5-DITERT-BUTYLBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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